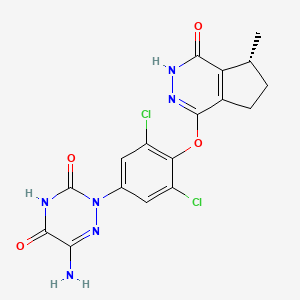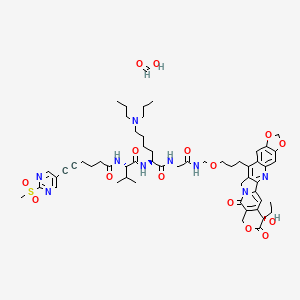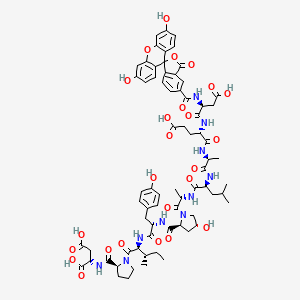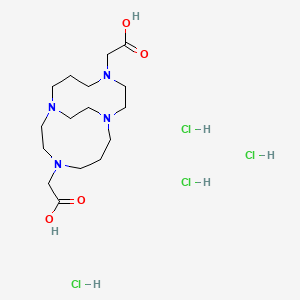
CB-TE2A (tetrahydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB-TE2A (tetrahydrochloride) is a bifunctional chelator, which is a derivative of the macrocyclic ligand tetradecane backbone. It is primarily used for conjugation with peptides and radionuclides, making it valuable in various scientific research applications, particularly in the fields of nuclear medicine and molecular imaging .
Métodos De Preparación
The synthesis of CB-TE2A (tetrahydrochloride) involves the regioselective alkylation of benzyl bromoacetate followed by successive deprotection of the methylene bridge and benzyl group. The compound can be prepared in a salt-free form from cyclam with an overall yield of 74% . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
CB-TE2A (tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits intricate redox behavior, particularly with manganese and cobalt complexes.
Substitution: It can be used for conjugation with peptides and radionuclides, forming stable coordination complexes. Common reagents used in these reactions include ammonium acetate and various radiometals like copper and gallium. The major products formed are typically stable metal-chelate complexes.
Aplicaciones Científicas De Investigación
CB-TE2A (tetrahydrochloride) has several scientific research applications:
Mecanismo De Acción
CB-TE2A (tetrahydrochloride) functions by forming stable coordination complexes with metal ions. The macrocyclic ligand structure provides a tight binding environment, preventing transchelation and hydrolysis of the metal ion . This stability is crucial for its effectiveness in radiopharmaceutical applications, ensuring that the radiometal is properly directed to the desired molecular target in vivo .
Comparación Con Compuestos Similares
CB-TE2A (tetrahydrochloride) is compared with other chelators such as:
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): While NOTA is considered the practical gold standard for copper radiolabeling, CB-TE2A and its derivatives offer superior properties in terms of stability and binding affinity.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is another widely used chelator, but CB-TE2A provides more inert complexes, making it preferable for certain applications.
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): CB-TE2A is a derivative of TETA and offers improved kinetic stability for metal complexes.
CB-TE2A (tetrahydrochloride) stands out due to its enhanced stability and versatility in forming complexes with various radiometals, making it a valuable tool in modern scientific research .
Propiedades
Fórmula molecular |
C16H34Cl4N4O4 |
|---|---|
Peso molecular |
488.3 g/mol |
Nombre IUPAC |
2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C16H30N4O4.4ClH/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24;;;;/h1-14H2,(H,21,22)(H,23,24);4*1H |
Clave InChI |
YJDWUKQQSHFSBC-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


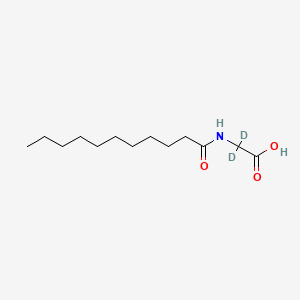

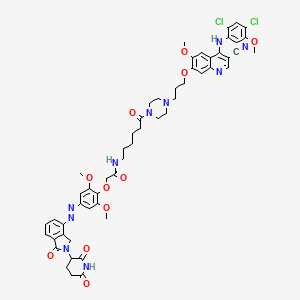
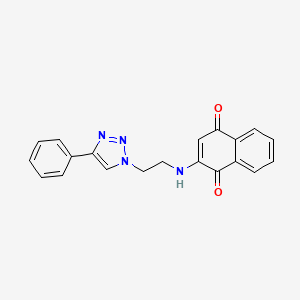
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
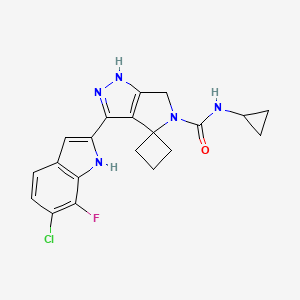
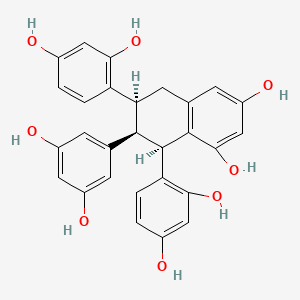
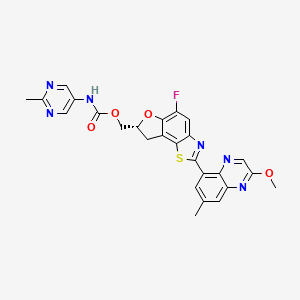


![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
